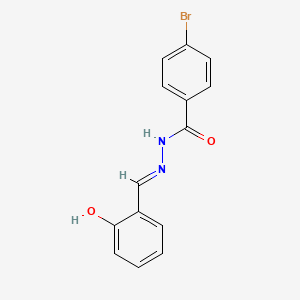

(E)-4-bromo-N'-(2-hydroxybenzylidene)benzohydrazide

Descripción general

Descripción

(E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide is a hydrazone derivative known for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the fourth position of the benzene ring and a hydrazone linkage formed between the benzohydrazide and 2-hydroxybenzaldehyde.

Mecanismo De Acción

Target of Action

A structurally similar compound, 3-chloro-n’-(2-hydroxybenzylidene)benzohydrazide, is known to be a lysine-specific histone demethylase 1a (lsd1) inhibitor . LSD1 is a protein involved in the regulation of gene expression and has been implicated in cancer progression.

Mode of Action

(E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide likely interacts with its targets by binding to the active site, thereby inhibiting their function. For instance, the related compound 3-chloro-N’-(2-hydroxybenzylidene)benzohydrazide is known to inhibit LSD1, which results in changes to chromatin structure and function .

Biochemical Pathways

It is plausible that, like its structural analog, it may impact pathways related to gene expression and cellular proliferation .

Result of Action

The structurally similar compound 3-chloro-n’-(2-hydroxybenzylidene)benzohydrazide has been shown to induce cell proliferation arrest in several human cancer cell lines .

Análisis Bioquímico

Biochemical Properties

It is known that hydrazide-hydrazones, the family of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . For example, a similar compound, 3-chloro-N’-(2-hydroxybenzylidene)benzohydrazide, is known to inhibit lysine-specific histone demethylase 1A .

Cellular Effects

Related hydrazide-hydrazones have been shown to induce cell proliferation arrest in several human cancer cell lines, including lung, colon, pancreas, and breast cancer . This suggests that (E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that hydrazide-hydrazones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been synthesized and studied over time, providing insights into their stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Hydrazide-hydrazones are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is obtained after cooling and recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzohydrazide derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

Biology: Exhibits antimicrobial, antioxidant, and anticancer properties, making it a candidate for drug development.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

3-chloro-N’-(2-hydroxybenzylidene)benzohydrazide: Similar structure with a chlorine atom instead of bromine, also exhibits anticancer and enzyme inhibition properties.

2-hydroxybenzylidene-4-methoxybenzohydrazide: Contains a methoxy group, known for its antimicrobial and anticancer activities.

N’-(2-hydroxybenzylidene)-4-nitrobenzohydrazide: Contains a nitro group, studied for its potential as an antimicrobial and anticancer agent.

Uniqueness

(E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.

Actividad Biológica

(E)-4-bromo-N'-(2-hydroxybenzylidene)benzohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial , antioxidant , and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound belongs to the class of hydrazone derivatives, characterized by the presence of a hydrazone functional group (R1R2C=NNH-R3). The bromine atom in its structure enhances its reactivity and biological activity compared to similar compounds.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria suggest potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

2. Antioxidant Activity

The compound has also shown promising antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to various diseases. The antioxidant capacity of this compound can be attributed to its ability to donate electrons and stabilize free radicals .

3. Anticancer Properties

One of the most significant areas of research involves the anticancer potential of this compound. Studies have indicated that it may inhibit the proliferation of several human cancer cell lines, including those from lung, colon, pancreas, and breast cancers. The mechanism appears to involve the inhibition of lysine-specific demethylase 1A (LSD1), a key enzyme in regulating gene expression associated with cancer progression .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like LSD1, affecting chromatin structure and gene expression related to cell proliferation and survival.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it reduces ROS levels, thereby protecting cells from oxidative damage.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Biological Activity | MIC Value |

|---|---|---|---|

| 3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide | Chlorine instead of Bromine | Anticancer, Enzyme Inhibition | Not specified |

| 2-hydroxybenzylidene-4-methoxybenzohydrazide | Methoxy Group | Antimicrobial, Anticancer | Not specified |

| N'-(2-hydroxybenzylidene)-4-nitrobenzohydrazide | Nitro Group | Antimicrobial, Anticancer | Not specified |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

- A study on hydrazone derivatives reported that modifications in their structure significantly influenced their antimicrobial and anticancer activities. For instance, compounds with electron-withdrawing groups exhibited enhanced activity due to improved interaction with biological targets .

- Another research highlighted that certain hydrazone derivatives showed selective inhibition against acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

4-bromo-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18/h1-9,18H,(H,17,19)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJACRPWMBPHIT-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.